Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine
Overview
Description
Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine is an organic compound that belongs to the class of benzodioxole derivatives. It is characterized by the presence of a benzodioxole ring fused with a benzylamine moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Mechanism of Action
Target of Action
Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine is a novel compound that has been synthesized and evaluated for its antitumor activities . The primary targets of this compound are cancer cells, specifically HeLa, A549, and MCF-7 cell lines .
Mode of Action
The compound interacts with these cancer cells, inhibiting their growth .
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that the compound may interfere with the pathways regulating cell division and survival .
Pharmacokinetics
The compound’s potent growth inhibition properties, with ic50 values generally below 5 μm against the three human cancer cells lines , suggest that it may have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth. Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . For example, compound C27 showed potent activities against HeLa and A549 cell lines with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine typically involves the reaction of benzo[1,3]dioxole with benzylamine under specific conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a suitable solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of benzo[1,3]dioxol-5-ylmethyl-benzyl-aldehyde or benzoic acid derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine can be compared with other benzodioxole derivatives, such as:
Benzo[1,3]dioxol-5-ylmethyl-p-tolyl-amine: Similar structure but with a p-tolyl group instead of a benzyl group.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have a fused indole ring and exhibit different biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other similar compounds.
Properties
IUPAC Name |
1,3-benzodioxol-5-ylmethyl(benzyl)azanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14-15(8-13)18-11-17-14/h1-8,16H,9-11H2/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBLVNIUFCOQFU-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C[NH2+]CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16NO2+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426167 | |
Record name | 1,3-benzodioxol-5-ylmethyl(benzyl)azanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4720-73-4 | |
Record name | 1,3-benzodioxol-5-ylmethyl(benzyl)azanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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